N-benzyl-5-bromopyridin-2-amine
Overview
Description
N-benzyl-5-bromopyridin-2-amine: is an organic compound that belongs to the class of brominated aromatic amines It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 5-bromopyridin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromopyridin-2-amine typically involves the following steps:
-
Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Amination: : The 5-bromopyridine is then subjected to amination to introduce the amino group at the 2-position, resulting in 5-bromopyridin-2-amine. This can be achieved using ammonia (NH3) or an amine source under suitable conditions.
-
Benzylation: : Finally, the 5-bromopyridin-2-amine undergoes benzylation, where a benzyl group is introduced to the nitrogen atom. This step is typically carried out using benzyl chloride (C6H5CH2Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromopyridin-2-amine undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The compound can undergo oxidation to form N-benzyl-5-bromopyridin-2-imine or reduction to form this compound derivatives. Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
-
Coupling Reactions: : this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This involves the use of palladium catalysts and boronic acids .
Major Products
The major products formed from these reactions include various substituted pyridines, imines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-5-bromopyridin-2-amine has several scientific research applications:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
-
Material Science: : It is utilized in the synthesis of novel materials with specific electronic and optical properties.
-
Biological Studies: : The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Lacks the benzyl group, making it less hydrophobic and potentially less bioavailable.
N-benzyl-2-aminopyridine: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.
N-benzyl-5-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Uniqueness
N-benzyl-5-bromopyridin-2-amine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity and binding affinity, while the bromine atom allows for specific interactions through halogen bonding.
Properties
IUPAC Name |
N-benzyl-5-bromopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEIBTVCMGLBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359614 | |
Record name | N-benzyl-5-bromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280116-83-8 | |
Record name | N-benzyl-5-bromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.